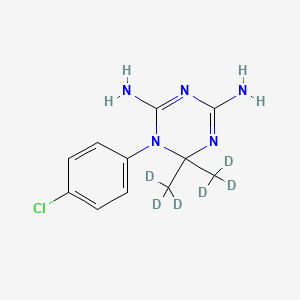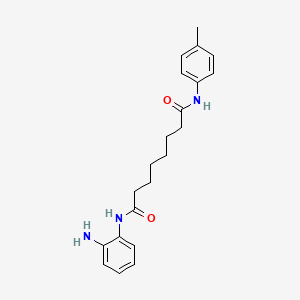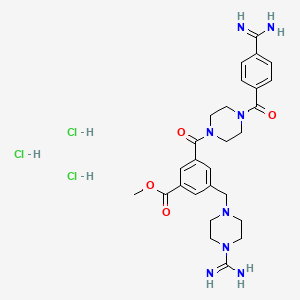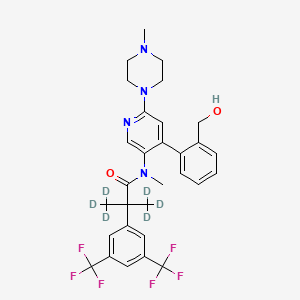
N-Demethyl Ivabradine D6 Hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Demethyl Ivabradine D6 Hcl salt is the deuterium labeled N-Demethyl Ivabradine, which is a metabolite of Ivabradine.
Wissenschaftliche Forschungsanwendungen
1. Crystal Chemistry
N-Demethyl Ivabradine D6 Hydrochloride, as a derivative of Ivabradine, has been studied in the context of its crystal chemistry. Ivabradine hydrochloride exhibits extensive polymorphism and co-crystallization, leading to various phases that have been explored through powder diffraction data. These studies are important in understanding the physical and chemical properties of the drug and its derivatives (Masciocchi et al., 2013).
2. Electrochemical Sensing
Research has been conducted on using molecularly imprinted electrochemical sensors for detecting Ivabradine in biological and pharmaceutical samples. This involves the use of nanocomposites and molecularly imprinted polymers for enhancing the sensitivity and selectivity of the sensors (Abdel-Haleem et al., 2021).
3. Pharmacokinetics and Metabolism
Studies on pharmacokinetics and metabolism of Ivabradine and its metabolites, including N-Demethyl Ivabradine, are crucial for understanding how the drug and its derivatives behave in the body. This includes their absorption, distribution, metabolism, and excretion patterns, which are vital for drug development and clinical use (Sun et al., 2015).
4. Interaction with Other Drugs
Research on how Ivabradine and its metabolites interact with other drugs, such as clopidogrel, is important for assessing drug safety and efficacy. These studies help in understanding the potential drug-drug interactions and their impact on the pharmacokinetics of Ivabradine and its derivatives (Sun et al., 2015).
5. Formulation and Drug Delivery
Investigations into the formulation of Ivabradine, such as in orodispersible tablets or in situ gels, are significant for optimizing drug delivery. These studies focus on enhancing bioavailability, stability, and patient compliance (Patel et al., 2017).
6. Bioanalytical Methods
Development of bioanalytical methods for quantifying Ivabradine and its metabolites in biological matrices is crucial for clinical and non-clinical studies. This includes methods like HPLC with fluorescence detection, which are used for pharmacokinetic analysis and monitoring drug levels in the body (Klippert et al., 1998).
Eigenschaften
Molekularformel |
C26H29D6ClN2O5 |
|---|---|
Molekulargewicht |
497.06 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








